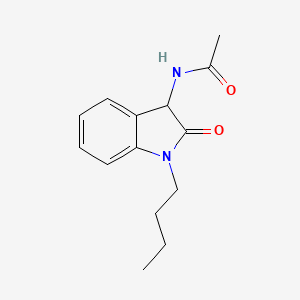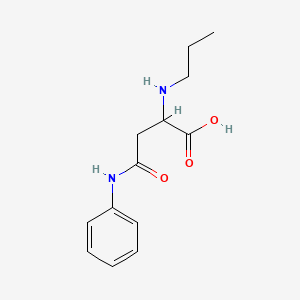
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Descripción general
Descripción
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BU224, is a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. BU224 has been shown to have potential therapeutic applications in these areas, as well as in cancer and metabolic disorders.
Mecanismo De Acción
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide acts as a selective antagonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide binds to the CB2 receptor and blocks the activation of downstream signaling pathways, thereby inhibiting the effects of CB2 receptor activation.
Biochemical and Physiological Effects:
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. One study by Li et al. (2019) demonstrated that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can inhibit the proliferation and migration of cancer cells by suppressing the expression of cyclin D1 and MMPs. Another study by Liu et al. (2018) showed that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can protect against neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation of using N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, including:
1. Further elucidation of the mechanism of action of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, including its effects on downstream signaling pathways and gene expression.
2. Investigation of the potential therapeutic applications of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in cancer, metabolic disorders, and neurodegenerative diseases.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide.
4. Exploration of the potential synergistic effects of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide with other drugs or compounds in the treatment of various diseases.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in animal models and humans, including its absorption, distribution, metabolism, and excretion.
Aplicaciones Científicas De Investigación
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, that have elucidated its mechanism of action and potential therapeutic applications. One study by Zhang et al. (2014) demonstrated that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor metastasis. Another study by Chen et al. (2016) showed that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-9-16-12-8-6-5-7-11(12)13(14(16)18)15-10(2)17/h5-8,13H,3-4,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSBYNVUSUVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114073.png)
![ethyl 2-[7-bromo-1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4114074.png)


![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4114112.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2,4-dichlorobenzamide](/img/structure/B4114124.png)
![2-(2-bromo-4-{[(2,5-dimethylphenyl)amino]methyl}-6-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B4114130.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4114135.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114143.png)
![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4114168.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4114172.png)
![ethyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B4114181.png)
![N-(2-methoxy-4-nitrophenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4114189.png)
![2-[(4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4114191.png)